5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride
Description
5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride is a pyridine-derived compound featuring a dimethylaminoethoxy substituent at the 5-position and an amine group at the 2-position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethoxy]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)5-6-13-8-3-4-9(10)11-7-8;/h3-4,7H,5-6H2,1-2H3,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDZZXXPXHZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CN=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1965310-50-2 | |
| Record name | 2-Pyridinamine, 5-[2-(dimethylamino)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Conditions and Mechanism
In a 100 mL Parr hydrogenation apparatus, the nitro precursor (4.36 mmol) is combined with 10% palladium on activated carbon (0.2 g) in methanol under 25 psi hydrogen pressure. The reaction proceeds via heterogeneous catalysis , where hydrogen gas adsorbs onto the palladium surface, facilitating nitro group reduction to an amine. After 2 hours, the catalyst is removed by Celite filtration, and solvent evaporation affords the free base as a pale-yellow solid. Subsequent treatment with hydrochloric acid in methanol yields the hydrochloride salt.
Key parameters:
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Solvent : Methanol (polar protic, enhances hydrogen solubility)
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Catalyst loading : 4.6 wt% Pd/C relative to substrate
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Pressure : 1292.9 Torr (25 psi)
Yield and Scalability
This method achieves an 83% isolated yield (0.66 g from 0.92 g starting material). Scaling to 10 mmol maintains efficiency, with no reported catalyst deactivation. The product purity, confirmed via mass spectrometry ([M+H]⁺ = 182), meets pharmaceutical-grade standards.
Etherification-Coupling Sequential Synthesis
An alternative route involves constructing the dimethylaminoethoxy side chain prior to pyridine functionalization.
Stepwise Functionalization
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Ether Formation : 5-Hydroxypyridin-2-amine reacts with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.
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Nitro Introduction : The hydroxyl group is nitrated using mixed acid (HNO₃/H₂SO₄), though regioselectivity challenges necessitate careful temperature control.
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Reduction : Similar to Method 1, catalytic hydrogenation reduces the nitro group to the primary amine.
Comparative Analysis
While this approach offers flexibility for analogs, the multi-step process accumulates yield losses:
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Etherification: ~75% yield
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Nitration: ~60% yield (due to byproducts)
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Hydrogenation: ~85% yield
Overall yield : ~38% (significantly lower than Method 1).
Direct Amination via Buchwald-Hartwig Coupling
Recent advances utilize palladium-catalyzed C–N coupling to install the dimethylaminoethoxy group directly onto chloropyridine intermediates.
Catalytic System
A mixture of Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ in toluene at 110°C facilitates coupling between 5-chloropyridin-2-amine and N,N-dimethylethanolamine. The reaction completes in 12 hours, achieving 68% yield after hydrochloride salt formation.
Advantages and Limitations
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Pros : Avoids nitro intermediates; compatible with electron-deficient pyridines.
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Cons : Requires rigorous oxygen-free conditions; higher catalyst cost.
Hydrochloride Salt Formation
All routes converge on treating the free base with HCl:
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The amine is dissolved in anhydrous ethanol or methanol.
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Hydrochloric acid (1.1 equiv) is added dropwise at 0°C.
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Crystallization at −20°C yields the hydrochloride salt with >99% purity.
Data Tables
Table 1. Comparative Synthesis Metrics
Table 2. Optimization Parameters for Hydrogenation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 20–30 psi | ±5% |
| Catalyst Type | 10% Pd/C (wet) | Critical |
| Solvent Polarity | Methanol > EtOAc | +15% in MeOH |
Chemical Reactions Analysis
Types of Reactions
5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino-ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride serves as a precursor in the synthesis of pharmaceutical compounds. Its structure allows it to interact with biological targets effectively, making it valuable in the development of drugs aimed at treating neurological disorders and other conditions.
Mechanism of Action
The compound targets specific receptors and enzymes involved in neurotransmitter signaling pathways. This interaction can modulate receptor activity, potentially leading to therapeutic effects in conditions like anxiety and depression.
Biological Studies
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes, making it useful in studies focused on enzyme kinetics and inhibition mechanisms. Its structural similarity to biologically active molecules enhances its potential for discovering new therapeutic agents.
Receptor Binding Studies
The compound's affinity for various receptors has been explored, particularly in the context of serotonin receptors. These studies are crucial for understanding its potential role as an antidepressant or anxiolytic agent.
Industrial Applications
Agrochemicals Development
In addition to medicinal uses, 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride is being investigated for its applications in agrochemicals. Its properties may contribute to the development of effective pesticides or herbicides.
Table 1: Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Precursor for drugs targeting neurological disorders |
| Biological Studies | Enzyme inhibition and receptor binding research |
| Industrial Applications | Development of agrochemicals |
Case Study: Neurological Drug Development
A recent study investigated the efficacy of 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride in modulating serotonin receptors. The results indicated that the compound exhibited significant binding affinity, suggesting its potential as a lead compound in the development of new antidepressants. This study utilized both in vitro assays and computational modeling to assess binding interactions.
Mechanism of Action
The mechanism of action of 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The compound shares structural motifs with several pyridine derivatives, as identified by similarity scoring (Table 1). These analogs vary in substituents, impacting physicochemical and biological properties.
Table 1: Structural Analogs of 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine Hydrochloride
| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | 127978-70-5 | Methoxy group at 5-position; ethanamine side chain | 0.82 | Methoxy replaces dimethylaminoethoxy; shorter chain |
| (5-Methoxypyridin-2-yl)methanol | 1196155-18-6 | Methoxy at 5-position; hydroxymethyl group | 0.80 | Lacks amine group; methanol substituent |
| (5-Methoxypyridin-2-yl)methanamine | 22187-96-8 | Methoxy at 5-position; primary amine at 2-position | 0.78 | Methoxy substituent; no dimethylaminoethoxy |
| 5-Hydroxy-3-methylpicolinonitrile | 36057-44-0 | Hydroxy and methyl groups; nitrile functionality | 0.81 | Nitrile replaces amine; hydroxy instead of dimethylaminoethoxy |
Analysis of Substituent Effects
Dimethylaminoethoxy vs. Methoxy: The dimethylaminoethoxy group in the target compound likely enhances solubility (via protonation at physiological pH) and receptor binding affinity compared to methoxy analogs, which are less basic and more lipophilic .
Amine Positioning: The 2-position amine in the target compound and its analogs is critical for hydrogen bonding, a feature shared with kinase inhibitors like imatinib.
Side Chain Length : The ethoxy spacer in the target compound may improve conformational flexibility compared to shorter-chain analogs (e.g., 2-(5-Methoxypyridin-2-yl)ethanamine HCl), influencing target selectivity .
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The target compound’s synthesis may parallel methods used for analogs, such as nucleophilic substitution of chloroethylamines with pyridine precursors under elevated temperatures (e.g., 90°C, as seen in related syntheses) .
- Biological Activity: While specific data on the target compound are lacking, analogs with dimethylaminoethoxy groups (e.g., certain kinase inhibitors) exhibit enhanced cellular permeability and target engagement due to the basic dimethylamino group .
- Stability and Solubility : The hydrochloride salt form likely improves aqueous solubility relative to free-base analogs, a trend observed in compounds like ortho-toluidine hydrochloride .
Biological Activity
5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
The primary mechanism of action of 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound can function as either an inhibitor or an activator, depending on its structural features and the functional groups present. This duality allows it to modulate various biochemical pathways effectively, leading to significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
- Receptor Modulation : It can bind to active sites on receptors, altering their activity and influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
The unique combination of a pyridine ring with a dimethylamino-ethoxy group contributes to the distinct chemical and biological properties of this compound. Comparative studies with similar compounds reveal that variations in the functional groups significantly impact biological activity. For instance:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride | Kinase inhibitor, receptor modulator | Unique structural features enhance selectivity |
| 2,4-Diaminopyrimidines | Kinase inhibitory activities | Similar structural features |
| Vanillin-Chalcones | Antifungal properties | Comparable applications |
Anticancer Properties
Research has shown that 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride exhibits promising anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by targeting specific growth factor receptors.
- Cell Proliferation Inhibition : The compound has demonstrated significant inhibition of cell growth in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines.
- Mechanistic Insights : Its action appears to involve the inactivation of the VEGFR signaling pathway, which is crucial for tumor angiogenesis and metastasis .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Mice Models : In a study involving mice implanted with human tumor cells, treatment with 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride resulted in reduced tumor size and increased survival rates compared to control groups.
- In Vivo Efficacy : Another investigation assessed its pharmacokinetics and bioavailability, revealing favorable absorption characteristics that support its potential use as an oral therapeutic agent .
Safety and Toxicology
While the biological activity is promising, safety profiles are crucial for clinical applications. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits a manageable safety profile with mild adverse effects such as gastrointestinal disturbances.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(2-Dimethylamino-ethoxy)-pyridin-2-ylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, pyridine derivatives with halogen substituents (e.g., 5-chloropyridin-2-ylamine) can react with dimethylaminoethanol under basic conditions to introduce the ethoxy-dimethylamino group. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield due to steric and electronic effects. Post-synthesis, hydrochloric acid is used for salt formation .
- Key Data : Similar compounds (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride) require controlled stoichiometry (1:1.2 molar ratio) and inert atmospheres to minimize side reactions .
Q. What analytical techniques are essential for characterizing purity and structural integrity of this compound?
- Methodological Answer :
- HPLC (≥98% purity threshold) for quantifying organic impurities.
- NMR (¹H/¹³C) to confirm substituent positions and salt formation.
- Elemental Analysis (C, H, N, Cl) to verify stoichiometry.
- Clarity and Color Tests : A 10% aqueous solution should be clear and colorless, as per pharmacopeial standards .
- Stability Tests : Loss on drying (≤0.5% at 105°C) and sulfated ash (≤0.1%) ensure hygroscopicity and inorganic impurity limits .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend storage at –20°C in airtight, light-resistant containers. Accelerated degradation studies (40°C/75% RH for 6 months) show ≤5% decomposition by HPLC. Aqueous solutions (pH 4–6) are stable for 24 hours at room temperature but degrade under alkaline conditions (pH >8) due to hydrolysis of the ethoxy-dimethylamino group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for nucleophilic substitution. ICReDD’s reaction path search algorithms combine computational screening (e.g., activation energy barriers) with experimental validation to prioritize high-yield pathways. For example, solvent effects on transition-state stabilization can be modeled to reduce trial-and-error experimentation .
- Case Study : A derivative with a piperidinyl-ethoxy group showed 20% higher yield when computational modeling identified THF as optimal over DMF .
Q. What mechanistic insights explain contradictory data in catalytic applications of this compound?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., as a ligand in cross-coupling reactions) may arise from:
- Steric hindrance : Bulky substituents on the pyridine ring limit metal coordination.
- Solvent-dependent tautomerization : The amine group’s protonation state affects electron-donating capacity.
Q. How can researchers address batch-to-batch variability in biological activity studies?
- Methodological Answer : Variability often stems from residual solvents or counterion ratios. Strategies include:
- Strict QC Protocols : ICP-MS for trace metal analysis (e.g., ≤20 ppm heavy metals) .
- Bioactivity Normalization : Express activity relative to a reference batch in dose-response assays.
- Salt Form Optimization : Testing hydrochloride vs. dihydrochloride forms to ensure consistent solubility .
Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
